5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S2/c16-14-4-3-13(21-14)15(18)17-8-11(10-5-7-20-9-10)12-2-1-6-19-12/h1-7,9,11H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHUEERBKVBEIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=C(S2)Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. . The reaction conditions often require the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the chloro position.
Scientific Research Applications
5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological targets.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate fully.
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Implications
- Electronic Effects : The ethyl-furan/thiophene group in the target compound may enhance π-π stacking interactions compared to nitro or chloro substituents in analogues.
- Therapeutic Potential: Structural parallels to Rivaroxaban derivatives suggest possible applications in coagulation disorders, though further in vitro studies are needed.
- Synthetic Challenges : The presence of multiple heterocycles (furan, thiophene) may complicate synthesis, requiring optimized coupling protocols .
Biological Activity
5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide is a complex heterocyclic compound notable for its unique structural features. It incorporates a thiophene ring, a furan moiety, and a carboxamide functional group, which contribute to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C₁₄H₁₂ClN₃O₄S
- Molecular Weight : 353.8 g/mol
- CAS Number : 2097925-80-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the thiophene and furan rings.
- Introduction of the chloro and carboxamide groups.
- Purification through chromatography techniques to achieve high yields and purity.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives with furan and thiophene rings have shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound A | HCT116 | 193.93 | |
| Compound B | A549 | 238.14 | |
| This compound | TBD | TBD | TBD |
While specific data on the IC₅₀ values for this compound is currently lacking, its structural similarities suggest potential efficacy.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets within biological pathways, potentially modulating enzyme activity or receptor interactions. These interactions could lead to therapeutic effects in cancer treatment and other diseases.
Comparative Analysis with Similar Compounds
This compound shares structural characteristics with several other biologically active compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Compound X | Furan and thiophene rings | Antimicrobial, Anticancer |
| Compound Y | Thiophene derivatives | Anti-inflammatory |
These comparisons highlight the unique combination of functional groups in this compound that may confer distinct biological properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Intermediate Preparation : Start with thiophene-2-carboxylic acid derivatives and furan/thiophene-containing amines (e.g., 2-(furan-2-yl)ethylamine derivatives) .
Coupling Reactions : Use acylation or amide bond formation under conditions such as EDCI/HOBt in DMF or THF .
Functionalization : Introduce chlorine substituents via electrophilic substitution or cross-coupling (e.g., Suzuki-Miyaura with Pd catalysts) .
- Key Considerations : Optimize reaction temperature (60–100°C), inert atmosphere, and purification via column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of thiophene/furan rings and amide bond formation .
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .
- X-ray Crystallography : Resolve crystal packing and conformational isomerism using SHELX programs (e.g., SHELXL for refinement) .
- HPLC : Assess purity (>95%) with reverse-phase C18 columns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., identical cell lines, IC50 protocols) .
- Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to compare binding modes with target proteins (e.g., kinases, GPCRs) .
- Metabolite Profiling : Identify degradation products via LC-MS to rule out off-target effects .
- Data Normalization : Control for batch-to-batch variability in compound purity using QC/QA protocols .
Q. What strategies optimize synthetic yield in multi-step pathways for this compound?
- Methodological Answer :
- Stepwise Optimization :
- Acylation Efficiency : Pre-activate carboxylic acids with CDI (1,1′-carbonyldiimidazole) to improve amide coupling yields (70–85%) .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for solubility but switch to THF for minimizing side reactions .
- Catalyst Screening : Test Pd(PPh3)4 vs. PdCl2(dppf) for cross-coupling steps to enhance regioselectivity .
- Workflow Automation : Implement flow chemistry for continuous purification and reduced intermediate degradation .
Q. How can the crystal structure and conformational dynamics of this compound be determined?
- Methodological Answer :
- Crystallization : Use vapor diffusion with solvents like ethyl acetate/hexane (1:1) to grow single crystals .
- Data Collection : Perform high-resolution X-ray diffraction (λ = 1.5418 Å) and refine using SHELXL .
- Conformational Analysis : Compare experimental torsion angles (e.g., C-N-C-S) with DFT-optimized structures (B3LYP/6-31G*) .
Q. What in silico and experimental approaches elucidate protein-ligand interactions for this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding stability with GROMACS (50 ns trajectories) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
